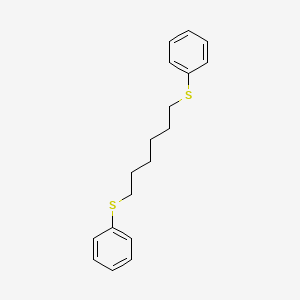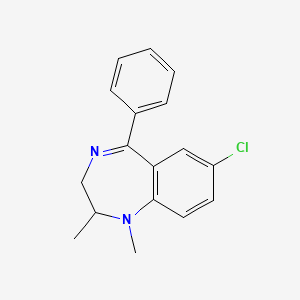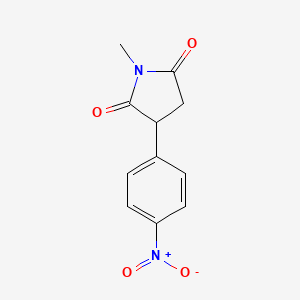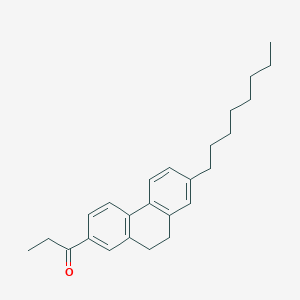![molecular formula C9H17O5PS B14622719 Methyl (2Z)-3-[(diethoxyphosphorothioyl)oxy]but-2-enoate CAS No. 57113-19-6](/img/structure/B14622719.png)
Methyl (2Z)-3-[(diethoxyphosphorothioyl)oxy]but-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2Z)-3-[(diethoxyphosphorothioyl)oxy]but-2-enoate is an organic compound that belongs to the class of phosphorothioates These compounds are characterized by the presence of a phosphorus atom bonded to sulfur and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2Z)-3-[(diethoxyphosphorothioyl)oxy]but-2-enoate typically involves the reaction of a suitable alkene with diethoxyphosphorothioyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been shown to be effective in the synthesis of similar compounds, providing better control over reaction parameters and reducing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
Methyl (2Z)-3-[(diethoxyphosphorothioyl)oxy]but-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonate derivatives.
Reduction: Reduction reactions can convert the compound into phosphine oxides.
Substitution: Nucleophilic substitution reactions can replace the diethoxyphosphorothioyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonate esters, while reduction can produce phosphine oxides .
Scientific Research Applications
Methyl (2Z)-3-[(diethoxyphosphorothioyl)oxy]but-2-enoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be used in studies involving enzyme inhibition and protein phosphorylation.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of novel drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl (2Z)-3-[(diethoxyphosphorothioyl)oxy]but-2-enoate involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can disrupt normal cellular processes and lead to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl (2Z)-2-nonenoate
- Diethyl phosphorothioate
- Methyl (2Z)-3-[(diethoxyphosphoryl)methyl]benzoate
Uniqueness
Methyl (2Z)-3-[(diethoxyphosphorothioyl)oxy]but-2-enoate is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. Compared to similar compounds, it offers a versatile platform for chemical modifications and has broader applications in various fields .
Properties
CAS No. |
57113-19-6 |
|---|---|
Molecular Formula |
C9H17O5PS |
Molecular Weight |
268.27 g/mol |
IUPAC Name |
methyl (Z)-3-diethoxyphosphinothioyloxybut-2-enoate |
InChI |
InChI=1S/C9H17O5PS/c1-5-12-15(16,13-6-2)14-8(3)7-9(10)11-4/h7H,5-6H2,1-4H3/b8-7- |
InChI Key |
IPDDIRXDRFQIQW-FPLPWBNLSA-N |
Isomeric SMILES |
CCOP(=S)(OCC)O/C(=C\C(=O)OC)/C |
Canonical SMILES |
CCOP(=S)(OCC)OC(=CC(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


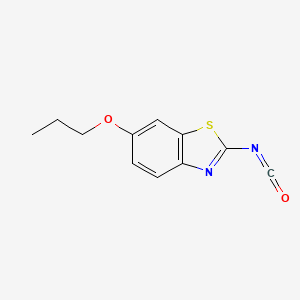
![6,6-Dimethyl-3-methylidenebicyclo[3.1.1]heptan-2-one](/img/structure/B14622646.png)
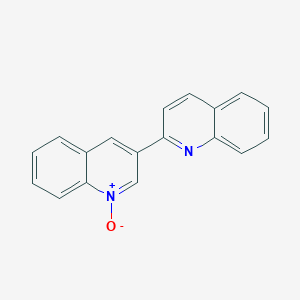
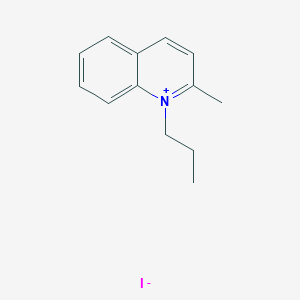

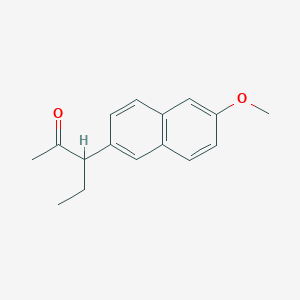
![Pyrrolo[2,1-b]oxazole, hexahydro-3-phenyl-](/img/structure/B14622669.png)
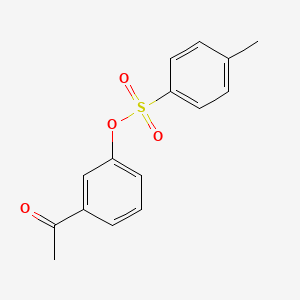
![3-Pyridinesulfonamide, 2-[(3-nitrophenyl)amino]-](/img/structure/B14622678.png)
